tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)19-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTOTGQGZGSZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110724 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-47-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route is the reductive amination of 4-chloro-5-methylpyrimidin-2-ylamine with 4-formylpiperidine, followed by the protection of the amino group with tert-butyl carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction step. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one derivatives.
Reduction: : The compound can be reduced to remove the tert-butyl protecting group, yielding the corresponding amine.
Substitution: : The chloro group on the pyrimidinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Piperidin-4-one derivatives.
Reduction: : Piperidine derivatives without the tert-butyl protecting group.
Substitution: : Substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by the following molecular formula:
This structure includes a piperidine ring, which is often associated with various biological activities, and a chloro-substituted pyrimidine moiety, which is critical for its interaction with biological targets.
Pharmaceutical Applications
- Tyrosine Kinase Inhibitors:
-
Bromodomain Inhibition:
- Research indicates that derivatives of this compound may serve as bivalent inhibitors targeting bromodomain and extraterminal domain (BET) proteins. These proteins regulate gene transcription and chromatin remodeling, making them critical targets in cancer therapy and male contraceptive drug development .
- Anticancer Activity:
Case Study 1: Development of BET Inhibitors
A study focused on developing bivalent BET inhibitors demonstrated that compounds similar to tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate could achieve higher selectivity and potency against BRD4 and BRDT proteins. The research utilized structural modifications to enhance binding affinities, showcasing the compound's potential in designing selective inhibitors for therapeutic purposes .
Case Study 2: Synthesis of Tyrosine Kinase Inhibitors
In another research initiative, the synthesis of Fedratinib from intermediates involving this compound was reported. This synthesis pathway emphasizes the compound's role as a crucial building block in developing effective treatments for hematological malignancies .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound is compared to three structurally related derivatives (Table 1):
Table 1: Structural and Physicochemical Properties
*Calculated based on structural formula.
Key Observations:
Pyridine vs. Pyrimidine Backbone: The pyridine derivative (CAS 1707580-61-7) lacks the pyrimidine ring’s nitrogen atom at position 1, reducing its electron-deficient character compared to the target compound. The pyrimidine-containing analogs (target compound and CAS 1289386-94-2) are more likely to participate in π-π stacking and dipole interactions, enhancing target binding in drug design.
Substituent Position and Linkage: The target compound’s 4-chloro-5-methylpyrimidin-2-ylamino group differs from CAS 1289386-94-2’s 2-chloro-6-methylpyrimidin-4-yloxy group. The amino linker (-NH-) in the target compound may act as a hydrogen bond donor, whereas the ether linkage (-O-) in the latter is a hydrogen bond acceptor . The chlorine position (4 vs. 2) in the pyrimidine ring influences steric and electronic effects. A 4-chloro substituent may enhance electrophilicity at the 2-position, favoring nucleophilic substitution reactions.
Biological Activity
The compound tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antiviral, anti-inflammatory, and antibacterial properties, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a tert-butyl group, a piperidine ring, and a pyrimidine moiety that contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of various pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against viruses such as the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV).
Table 1: Antiviral Activities of Pyrimidine Derivatives
| Compound | Virus Type | IC50 (μM) | Activity |
|---|---|---|---|
| A-87380 | TMV | 50 | Moderate |
| Compound X | HSV | 25 | High |
Research indicates that modifications in the pyrimidine structure can enhance antiviral efficacy. For example, compounds with additional functional groups have demonstrated improved inhibition of viral replication .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are notable, particularly in inhibiting cyclooxygenase (COX) enzymes. Studies have shown that certain derivatives exhibit significant inhibition of COX-2, an enzyme associated with inflammation.
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | COX-2 Inhibition IC50 (μM) | Comparison to Celecoxib (IC50 μM) |
|---|---|---|
| Compound 5 | 0.04 ± 0.09 | Equivalent |
| Compound 6 | 0.04 ± 0.02 | Equivalent |
These findings suggest that the compound may serve as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its comparable efficacy .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies utilizing minimal inhibitory concentration (MIC) assays have revealed varying levels of activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 250 | Moderate |
| Escherichia coli | >500 | Low |
| Pseudomonas aeruginosa | >500 | Low |
The compound demonstrated moderate activity against Staphylococcus aureus but significantly reduced effectiveness against other strains, indicating a selective antibacterial profile .
Case Studies
In one case study involving animal models, the compound was administered to evaluate its anti-inflammatory effects in carrageenan-induced paw edema tests. Results showed a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties.
Another study focused on its antiviral activity against HSV in Vero cell cultures. The compound exhibited high antiviral activity with a therapeutic index indicating safety for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate?
- Methodology : A common approach involves coupling tert-butyl piperidine derivatives with functionalized pyrimidine precursors. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can react with 4-chloro-5-methylpyrimidin-2-amine under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours. Purify via silica gel chromatography (eluent: gradient of ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm).
- Structural Confirmation :
- NMR : Analyze ¹H/¹³C NMR spectra for piperidine (δ ~1.4 ppm for tert-butyl, 3.0–4.0 ppm for NH-CH₂), pyrimidine (δ ~8.5 ppm for aromatic protons), and methyl groups (δ ~2.3 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₇H₂₆ClN₅O₂: 375.18 g/mol).
Q. What safety precautions are critical during handling?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store at 2–8°C in a tightly sealed container, away from strong oxidizers (e.g., peroxides) .
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can solubility be optimized for in vitro assays?
- Methodology : Test solubility in DMSO (primary stock solvent) and dilute into aqueous buffers (e.g., PBS). If precipitation occurs, consider co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80). Log S (water solubility) predictions via software (e.g., ACD/Percepta) suggest moderate hydrophobicity due to the tert-butyl and pyrimidine groups .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
- Methodology :
- Reagent Optimization : Use coupling agents (e.g., HATU or EDCI) to enhance pyrimidine-piperidine bond formation.
- Temperature Control : Conduct reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics.
- Catalysis : Screen Pd or Cu catalysts for potential C-N cross-coupling improvements .
Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodology :
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine and pyrimidine signals.
- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and substituent positioning .
Q. How does the compound’s stability vary under different pH conditions?
- Methodology :
- Forced Degradation Studies : Incubate at pH 2 (HCl), 7 (PBS), and 9 (NaHCO₃) at 40°C for 48 hours. Monitor degradation via HPLC.
- LC-MS Analysis : Identify degradation products (e.g., tert-butyl cleavage or pyrimidine ring hydrolysis) .
Q. What computational strategies predict biological activity or SAR?
- Methodology :
- Docking Studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinase domains). Focus on the pyrimidine moiety’s role in hydrogen bonding.
- QSAR Modeling : Train models using descriptors like log P, polar surface area, and H-bond donors/acceptors from analogues (e.g., tert-butyl piperazine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
